molecular formula C14H15NO5 B2677664 (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate CAS No. 502901-93-1

(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate

Cat. No.: B2677664
CAS No.: 502901-93-1
M. Wt: 277.276
InChI Key: QPJOUJARXIKEKL-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is a chemical compound that features a morpholine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2-(morpholin-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: 4-carboxybenzoic acid derivatives.

    Reduction: 4-hydroxymethylbenzoate derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine ring and formyl group. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with similar structural features but lacking the benzoate ester group.

    4-Formylbenzoic Acid: Contains the formyl group but lacks the morpholine ring.

    2-(Morpholin-4-yl)ethanol: Contains the morpholine ring but lacks the benzoate ester group.

Uniqueness

(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is unique due to the combination of the morpholine ring and the benzoate ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-9-11-1-3-12(4-2-11)14(18)20-10-13(17)15-5-7-19-8-6-15/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJOUJARXIKEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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